molecular formula C13H20O B2679949 (2R)-2-(4-Butylphenyl)propan-1-ol CAS No. 1423763-06-7

(2R)-2-(4-Butylphenyl)propan-1-ol

Cat. No.: B2679949
CAS No.: 1423763-06-7
M. Wt: 192.302
InChI Key: RVIIPNUBYOFHTI-NSHDSACASA-N
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Description

(2R)-2-(4-Butylphenyl)propan-1-ol, also known as β-hydroxy-4-butylphenylpropanol, is a chiral alcohol that has been extensively studied for its potential therapeutic applications. This compound is synthesized through a series of chemical reactions and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Butylphenyl)propan-1-ol is not fully understood. However, studies have suggested that it exerts its effects through multiple pathways. It inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. It also activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes. In addition, it regulates the expression of genes involved in cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory effect: this compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
2. Antioxidant effect: this compound scavenges free radicals and protects cells from oxidative stress.
3. Anti-cancer effect: this compound inhibits the growth and proliferation of cancer cells and induces apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using (2R)-2-(4-Butylphenyl)propan-1-ol in lab experiments include:
1. It is a chiral alcohol, which allows for the study of enantioselective effects.
2. It has been extensively studied, and its properties and effects are well-known.
The limitations of using this compound in lab experiments include:
1. It is a synthetic compound, which may limit its relevance to natural systems.
2. Its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (2R)-2-(4-Butylphenyl)propan-1-ol. Some of these directions include:
1. Further elucidation of its mechanism of action.
2. Development of new drugs based on its properties and effects.
3. Study of its effects in vivo and in clinical trials.
4. Study of its potential use in combination with other drugs.
Conclusion:
This compound is a chiral alcohol that has been extensively studied for its potential therapeutic applications. It possesses various biochemical and physiological effects, making it a promising candidate for the development of new drugs. Its mechanism of action is not fully understood, but studies have suggested that it exerts its effects through multiple pathways. There are several future directions for the study of this compound, including further elucidation of its mechanism of action, development of new drugs based on its properties and effects, and study of its effects in vivo and in clinical trials.

Synthesis Methods

The synthesis of (2R)-2-(4-Butylphenyl)propan-1-ol involves several steps. The first step is the condensation of 4-butylbenzaldehyde with acetone in the presence of a base catalyst to form 4-butyl-3-phenyl-2-butanone. The second step involves the reduction of 4-butyl-3-phenyl-2-butanone using sodium borohydride to form this compound. The final product is obtained after purification through recrystallization.

Scientific Research Applications

(2R)-2-(4-Butylphenyl)propan-1-ol has been extensively studied for its potential therapeutic applications. It has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs. Some of the research applications of this compound include:
1. Anti-inflammatory agent: this compound has been found to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
2. Antioxidant agent: this compound has been found to possess antioxidant properties. It scavenges free radicals and protects cells from oxidative stress.
3. Anti-cancer agent: this compound has been found to possess anti-cancer properties. It inhibits the growth and proliferation of cancer cells and induces apoptosis.

Properties

IUPAC Name

(2R)-2-(4-butylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-3-4-5-12-6-8-13(9-7-12)11(2)10-14/h6-9,11,14H,3-5,10H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIIPNUBYOFHTI-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)[C@@H](C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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